2-Methoxythieno[3,2-D]pyrimidine
説明
Structure
3D Structure
特性
IUPAC Name |
2-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFQJYUKGOJMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737856 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259978-29-4 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Molecular Modifications
Comprehensive Overview of SAR for the Thieno[3,2-D]pyrimidine (B1254671) Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, which allows it to interact with a wide range of biological targets. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that this heterocyclic system is a versatile foundation for developing potent inhibitors of various enzymes and receptors implicated in numerous diseases.
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively investigated as anticancer agents. They have shown significant potential as inhibitors of key signaling proteins such as phosphoinositide 3-kinases (PI3K), mTOR, and enhancer of zeste homolog 2 (EZH2). biorxiv.orgnih.gov For instance, studies have shown that specific substitutions on the scaffold lead to potent dual PI3K/mTOR inhibitors or selective PI3Kδ inhibitors. biorxiv.orgzenodo.org The antiproliferative activity of these compounds has been demonstrated against a variety of cancer cell lines, including those for breast, prostate, and colorectal cancer. biorxiv.orgnih.gov
Beyond oncology, the thieno[3,2-d]pyrimidine framework has been crucial in designing inhibitors for other enzymes. A notable example is the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme linked to osteoporosis. nih.gov Additionally, derivatives have been synthesized as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating purinergic signaling. The versatility of the scaffold is further highlighted by its use in creating agents targeting Mycobacterium ulcerans, the bacterium responsible for Buruli ulcer. biorxiv.org
The biological activity is highly dependent on the substitution patterns at various positions of the thieno[3,2-d]pyrimidine core. The nature and position of substituents on both the thiophene (B33073) and pyrimidine (B1678525) rings, as well as the attached side chains, dictate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Role of the 2-Methoxy Substitution in Modulating Biological Activity and Receptor Interactions
The substituent at the 2-position of the pyrimidine ring plays a pivotal role in modulating the biological activity of thieno[3,2-d]pyrimidine derivatives. The introduction of a 2-methoxy group (-OCH₃) significantly alters the electronic and steric properties of the molecule, which in turn affects its interaction with target receptors.
The methoxy (B1213986) group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. These characteristics can be crucial for establishing specific contacts within a receptor's binding pocket. However, in the context of 17β-HSD2 inhibition, the presence of a methoxy group has been shown to be detrimental to activity. In a study where conformationally restricted thieno[3,2-d]pyrimidines were evaluated, compounds bearing hydroxyphenyl moieties showed moderate activity, whereas the corresponding methoxy derivatives were found to be inactive. nih.gov This suggests that for this particular target, a hydrogen bond-donating hydroxyl group is preferred over a methoxy group, which can only accept hydrogen bonds.
In contrast, for other targets, a group at the 2-position is essential. For example, in the development of PI3K/mTOR dual inhibitors, a 2-aminopyrimidine (B69317) moiety at this position was identified as an optimal fragment for activity. biorxiv.org This highlights that the ideal substituent at the 2-position is highly target-dependent. The specific case of the 2-methoxy group in "2-Methoxythieno[3,2-d]pyrimidine" indicates a nuanced role; while it may reduce or abolish activity against certain enzymes like 17β-HSD2, its potential contribution to binding with other receptors cannot be dismissed without specific investigation. The steric bulk of the methoxy group compared to a hydroxyl or amino group also influences the conformational preferences of the molecule, which can affect ligand-target recognition.
Rational Design Principles for this compound Analogs
The rational design of analogs based on the this compound scaffold requires a systematic evaluation of how modifications at different positions impact biological activity.
The thiophene ring of the thieno[3,2-d]pyrimidine scaffold offers key positions for modification, primarily at the C6 and C7 positions, which can significantly influence inhibitor potency and selectivity.
In the development of h-NTPDase inhibitors, Suzuki coupling reactions were used to introduce various aryl and heteroaryl groups at the 7-position. This demonstrated that a phenyl group at this position was crucial for the selective inhibition of h-NTPDase1. For PI3Kδ inhibitors, SAR studies focused on substituents at the 6-position, where incorporating piperazinone-containing moieties led to compounds with high potency and selectivity. zenodo.org Similarly, for EZH2 inhibitors, modifications at the C6 position with fragments like benzyl-linked morpholine (B109124) were found to be beneficial for improving antitumor activity. nih.gov
The following table summarizes the inhibitory activity of selected thieno[3,2-d]pyrimidine derivatives with modifications on the thiophene moiety.
| Compound ID | Modification on Thiophene Moiety | Target | Activity (IC₅₀) |
| 3j | 7-phenyl | h-NTPDase1 | 0.62 µM |
| 3b | 7-(thiophen-2-yl) | h-NTPDase8 | 0.32 µM |
| 12e | 6-(4-benzylmorpholin-2-yl) | SU-DHL-6 cells | 0.55 µM |
Data sourced from multiple studies. nih.gov
The pyrimidine ring, particularly at the C2 and C4 positions, is another critical area for molecular modification. As the parent compound of this article is substituted with a methoxy group at the C2 position, exploring other substituents at this and other positions is key to rational drug design.
For PI3K and mTOR inhibitors, it has been established that having a 2-aminopyrimidine at the C2 position is an optimal feature. biorxiv.org The C4 position is also highly amenable to modification. In the pursuit of h-NTPDase inhibitors, the introduction of various secondary amines at the C4 position via aromatic nucleophilic substitution (SNAr) reactions yielded a range of potent compounds. For instance, an N-benzyl-N-methylamine at C4 resulted in a selective inhibitor of h-NTPDase1. In another study, N-methylpyrazole analogs introduced at the C4 position of certain thienopyrimidine structures resulted in high cytotoxic activity against cancer cells.
The data below illustrates the effect of pyrimidine ring modifications on biological activity.
| Compound ID | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) |
| 18b | 2-aminopyrimidine | 4-(aryl hydrazide) | PI3Kα | 0.46 nM |
| 3j | H | N-benzyl-N-methylamine | h-NTPDase1 | 0.62 µM |
| B1 | Varies | N-methylpyrazole analog | EGFRL858R/T790M | 13 nM |
Data sourced from multiple studies. biorxiv.org
The incorporation of various side chains and bridging linkers to the thieno[3,2-d]pyrimidine core is a widely used strategy to enhance biological activity and improve pharmacokinetic profiles. These appended moieties can form additional interactions with the target protein, extending into solvent-exposed regions or adjacent sub-pockets.
In the design of PI3K/mTOR dual inhibitors, attaching aroyl hydrazone or aryl hydrazide moieties to the scaffold proved to be a successful strategy, leading to compounds with nanomolar potency. biorxiv.org For EZH2 inhibitors, a benzyl-linked morpholine group was identified as a beneficial side chain. nih.gov Furthermore, in the context of 17β-HSD2 inhibitors, the presence of hydroxyphenyl moieties was a determinant of activity. nih.gov These examples underscore the importance of the side chain's structure, length, and flexibility in achieving desired biological effects.
Conformational Analysis and its Influence on Ligand-Target Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of the thieno[3,2-d]pyrimidine scaffold has provided valuable insights into the geometry required for effective ligand-target recognition.
A significant study in this area involved the design of conformationally restricted thieno[3,2-d]pyrimidinones to act as 17β-HSD2 inhibitors. nih.gov By "freezing" the conformation of flexible parent compounds into rigid cyclic structures, researchers were able to identify the specific conformer responsible for biological activity. nih.gov Their findings indicated that a particular geometry, which they designated as "conformer III," is likely the preferred shape adopted by the inhibitors within the enzyme's active site. nih.gov This approach not only confirmed the active conformation but also helped in characterizing the binding site of the enzyme.
Molecular docking studies have further illuminated the interactions between thieno[3,2-d]pyrimidine derivatives and their targets. For h-NTPDase inhibitors, docking simulations revealed key interactions with important amino acid residues in the enzyme's active site, explaining the observed potency and selectivity. Similarly, docking experiments on EGFR and aromatase (ARO) enzymes for anti-breast cancer agents helped to rationalize their in vitro results. nih.gov These computational analyses, combined with experimental data, are instrumental in understanding how the conformation of the ligand allows for a precise fit with the target, thereby guiding the rational design of more potent and selective molecules.
Scaffold Hopping and Bioisosteric Replacements from Thieno[3,2-D]pyrimidine in Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, is recognized as a versatile scaffold in drug discovery. nih.govsci-hub.se It is often considered a bioisostere of endogenous purines, such as adenine (B156593), as well as other privileged heterocyclic scaffolds like quinazoline. nih.govscielo.br This bioisosteric relationship allows the thieno[3,2-d]pyrimidine moiety to interact with biological targets that recognize purines or quinazolines, making it a frequent starting point and a target for scaffold modification studies.
Bioisosteric Replacement with Phenyl-Fused Scaffolds
A clear example of bioisosteric replacement involves the substitution of the thiophene portion of the thieno[3,2-d]pyrimidine core with a phenyl ring, leading to the quinazolinone scaffold. In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), researchers explored conformationally restricted analogues of active amidothiophene derivatives. nih.gov This led to the design of thieno[3,2-d]pyrimidin-4-ones. To further investigate the structure-activity relationship (SAR), a bioisosteric replacement was performed where the thieno[3,2-d]pyrimidine core was replaced by a quinazolin-4-one scaffold. nih.gov This switch was designed to probe different conformational possibilities that are not accessible with the bivalent sulfur atom in the thiophene ring. nih.gov
| Original Scaffold | Bioisosteric Replacement | Target | Rationale |
| Thieno[3,2-d]pyrimidin-4-one | Quinazolin-4-one | 17β-HSD2 | To investigate different molecular conformations and explore the necessity of the thiophene ring for biological activity. nih.gov |
Scaffold Hopping in the Development of Kinase Inhibitors
Scaffold hopping, or "skeleton leaping," has been effectively utilized in the pursuit of novel kinase inhibitors, particularly for overcoming drug resistance. In one such study targeting the Epidermal Growth Factor Receptor (EGFR), a skeleton leap strategy was employed to design new inhibitors effective against the L858R/T790M mutant, which confers resistance to some therapies. nih.gov This approach led to the synthesis of novel thieno[3,2-d]pyrimidine derivatives. The resulting compounds, particularly those in the "B-series" which contained the thieno[3,2-d]pyrimidine core, demonstrated significant cytotoxic activity against cancer cell lines, with compound B1 showing an IC₅₀ value of 13 nM against the target kinase. nih.gov This highlights how hopping to the thieno[3,2-d]pyrimidine scaffold can yield potent and selective inhibitors. nih.gov
| Scaffold Family | Example Compound | Target | Key Finding |
| Pyrido[2,3-d]pyrimidine (B1209978) | A-series compounds | EGFRL858R/T790M | Initial scaffold design based on a "skeleton leap" strategy. nih.gov |
| Thieno[3,2-d]pyrimidine | B1 | EGFRL858R/T790M | Exhibited high cytotoxic activity and potent kinase inhibition (IC₅₀ = 13 nM), showing superior activity over other modifications. nih.gov |
Further research into cancer therapeutics has identified thieno[3,2-d]pyrimidine derivatives as potent tubulin inhibitors that act on the colchicine-binding site. nih.gov Starting with a lead thieno[3,2-d]pyrimidine compound (4a ), medicinal chemists developed a series of analogs, including other heterocyclic fused pyrimidines. This exploration led to the discovery of compounds 13 and 25d , which exhibited exceptionally potent antiproliferative activity with IC₅₀ values around 1 nM and the ability to overcome P-glycoprotein-mediated multidrug resistance. nih.gov X-ray crystallography confirmed the binding of these compounds to tubulin, validating the thieno[3,2-d]pyrimidine scaffold and its derivatives as a promising class of colchicine-binding site inhibitors. nih.gov
Exploration of Alternative Fused Pyrimidine Scaffolds
In the quest for inhibitors of the Wnt signaling pathway regulator Notum, a scaffold hopping strategy was initiated from a thienopyrimidine acid lead. nih.gov This involved replacing the thieno[2,3-d]pyrimidine (B153573) core with several other fused pyrimidine systems to identify novel chemical tools. The exploration included furanopyrimidines, pyrrolopyrimidines, and pyrazolopyrimidines. While the pyrrolopyrimidine and pyrazolopyrimidine scaffolds resulted in a significant loss of potency, the furano[2,3-d]pyrimidine core proved to be a successful replacement, yielding potent Notum inhibitors. nih.gov This demonstrates how systematic scaffold hopping can navigate chemical space to identify new, effective chemotypes. nih.gov
| Scaffold | Relative Potency | Target | Reference Compound |
| Thieno[2,3-d]pyrimidine | Potent | Notum | Thienopyrimidine acid 1 nih.gov |
| Pyrrolopyrimidine | Weak Inhibitor | Notum | Compound 13 nih.gov |
| Pyrazolopyrimidine | ~1000-fold weaker than lead | Notum | Compound 17 nih.gov |
| Furano[2,3-d]pyrimidine | Potent | Notum | Amide 24 nih.gov |
These examples underscore the power of scaffold hopping and bioisosteric replacement in medicinal chemistry. By strategically modifying the core thieno[3,2-d]pyrimidine structure or hopping to entirely new but related scaffolds, researchers can successfully develop novel drug candidates with highly desirable biological and pharmacological profiles.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Profiling of 2-Methoxythieno[3,2-d]pyrimidine and its Analogs
The thieno[3,2-d]pyrimidine (B1254671) scaffold is a key structural motif in the design of various enzyme inhibitors. Modifications to this core structure, including the introduction of a methoxy (B1213986) group at the 2-position, have led to the development of potent and selective inhibitors for a range of enzymatic targets.
Kinases are a major class of enzymes targeted by thienopyrimidine derivatives due to their critical role in cell signaling pathways that are often dysregulated in diseases like cancer. nih.gov The structural similarity of the thienopyrimidine core to the natural purine (B94841) bases allows these compounds to function as competitive inhibitors in the highly conserved ATP-binding pocket of many kinases. researchgate.net
The inhibitory activity of compounds against specific kinases is quantified using various in vitro assays. A common and highly sensitive method is the radiometric kinase assay. youtube.com This technique directly measures the catalytic activity of a kinase. nih.gov The assay involves an enzymatic reaction with a kinase, a substrate (often a peptide), and ATP that includes a radiolabeled gamma-phosphate (e.g., ³²P-ATP). nih.govrevvity.com If the kinase is active, it will transfer the "hot" phosphate (B84403) group to the substrate. youtube.com The phosphorylated substrate is then separated from the remaining radiolabeled ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate. nih.gov The amount of radioactivity incorporated into the substrate is then quantified using a phosphorimager or through liquid scintillation counting, providing a direct measure of kinase activity and its inhibition by a test compound. youtube.comnih.gov
Other methodologies include fluorescence-based assays like the Homogeneous Time Resolved Fluorescence (HTRF™) KinEASE™ assay. This method monitors the phosphorylation of a biotinylated substrate. The phosphorylated product is then bound by an antibody labeled with europium cryptate and streptavidin linked to another fluorophore. The proximity of these two molecules upon binding to the phosphorylated substrate results in a measurable TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal, which is proportional to the kinase activity. youtube.com
The potency of a kinase inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For instance, a series of thieno[3,2-d]pyrimidine derivatives were developed as potent covalent inhibitors of Janus kinase 3 (JAK3), with some compounds exhibiting IC₅₀ values less than 10 nM, and the most potent showing values of 1.9 nM and 1.8 nM. lookchem.com Similarly, a potent inhibitor of Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase from the thieno[3,2-d]pyrimidine class was identified with an IC₅₀ of 1.5 nM. nih.gov
Selectivity is another crucial parameter, as off-target kinase inhibition can lead to undesirable effects. nih.gov The selectivity of an inhibitor is assessed by testing it against a panel of different kinases. For example, a thieno[3,2-d]pyrimidine derivative developed as a CDK7 inhibitor was noted for its remarkable selectivity, a feature attributed to the thiophene (B33073) core. nih.gov The lead compound from this series demonstrated potent inhibition of CDK7 while showing reduced potency against other tested kinases. nih.govnih.gov
Table 1: Inhibitory Potency (IC₅₀) of Selected Thienopyrimidine Analogs against Various Kinases
Research has identified several specific kinase enzymes that are inhibited by thieno[3,2-d]pyrimidine derivatives and their structural isomers, thieno[2,3-d]pyrimidines.
ATR Kinase: A series of potent and selective inhibitors of ATR kinase, a key regulator of the DNA damage response, were developed based on the thieno[3,2-d]pyrimidine scaffold. nih.gov One lead compound from this series, compound 34, demonstrated an IC₅₀ value of 1.5 nM against ATR kinase. nih.gov
VEGFR-2, B-Raf, and FGFR1: While much of the research on these targets has focused on the thieno[2,3-d]pyrimidine (B153573) scaffold, these kinases are important targets in cancer therapy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. nih.govnih.gov Several thieno[2,3-d]pyrimidine derivatives have been synthesized and found to be potent VEGFR-2 inhibitors, with one compound showing an IC₅₀ value equal to the reference drug sorafenib (B1663141) (0.23 µM) and another exhibiting an IC₅₀ of 3.9 nM. nih.govnih.gov The serine/threonine kinase B-Raf, part of the MAPK signaling pathway, and Fibroblast Growth Factor Receptor 1 (FGFR1) are also known targets for thieno[2,3-d]pyrimidine-based inhibitors. researchgate.netresearchgate.net
17β-HSD2: 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) is an enzyme that catalyzes the oxidation of potent estradiol (B170435) into the less active estrone. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like osteoporosis. nih.gov Thieno[3,2-d]pyrimidinone derivatives have been synthesized and evaluated as inhibitors of 17β-HSD2. nih.gov The development of these inhibitors is challenged by the need for selectivity against the type 1 isoenzyme (17β-HSD1), which catalyzes the reverse reaction. nih.gov
Other Kinases: The thieno[3,2-d]pyrimidine scaffold has been utilized to develop inhibitors for other kinases, including the mammalian target of rapamycin (B549165) (mTOR) nih.gov, cyclin-dependent kinase 7 (CDK7) nih.gov, Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3). medchemexpress.com
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for anticancer and antimicrobial agents. nih.govacs.org Inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of thymidylate and purine nucleotides, ultimately causing cell death. nih.govacs.org
While the prompt focuses on the thieno[3,2-d]pyrimidine core, much of the published research on DHFR inhibition by thienopyrimidines centers on the isomeric thieno[2,3-d]pyrimidine scaffold. nih.govacs.orgnih.gov These compounds are designed as classical or nonclassical antifolates. Studies have shown that the 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold is particularly effective for dual inhibition of both human DHFR and thymidylate synthase (TS). nih.gov For example, certain nonclassical 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine analogs were found to be more potent human DHFR inhibitors than the clinically used drug pemetrexed. nih.gov One of the most potent dual inhibitors reported from this class, a classical analog, exhibited an IC₅₀ value of 20 nM against human DHFR. nih.gov The structural features considered essential for DHFR inhibition by thieno[2,3-d]pyrimidines include the nitrogen atom at position 1 and the amino group at position 2, which are thought to form a salt bridge with a key glutamic acid residue in the enzyme's active site. researchgate.net
The therapeutic potential of thienopyrimidines extends beyond kinase and DHFR inhibition. Research has uncovered their activity against other diverse enzyme systems.
Ectonucleotidases: A series of thienopyrimidine derivatives have been identified as potent inhibitors of ectonucleotidases, including human nucleoside triphosphate diphosphohydrolases (h-NTPDase1, -2, -3, and -8), human ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1), and human ecto-5'-nucleotidase (h-e5'NT). researchgate.net These enzymes are involved in regulating extracellular nucleotide levels and play roles in thrombosis, inflammation, and cancer. researchgate.net For instance, one compound was found to inhibit the h-e5'NT enzyme with an IC₅₀ value of 0.092 µM. researchgate.net
Helicobacter pylori Respiratory Complex I: In the search for narrow-spectrum antibiotics, thienopyrimidine compounds were identified that selectively inhibit the growth of Helicobacter pylori. nih.gov Mechanistic studies revealed that these compounds target the NuoD subunit of the respiratory complex I (NADH:ubiquinone oxidoreductase), an enzyme complex that is uniquely essential for ATP synthesis in this bacterium. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): Thienopyrimidine derivatives have been synthesized that inhibit the IL-6-induced activation of STAT3. jmb.or.kr The STAT signaling pathway is crucial for cellular responses to cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancer. Several synthesized compounds potently inhibited STAT3-dependent luciferase expression with IC₅₀ values in the low micromolar range and were shown to suppress the phosphorylation of STAT3. jmb.or.kr
Phosphatidylinositol 3-kinases (PI3K): The PI3K/mTOR pathway is a critical signaling cascade for cell growth and survival, and its dysregulation is common in cancer. nih.gov Thieno[2,3-d]pyrimidine derivatives have been designed as PI3K inhibitors. nih.govsci-hub.se For example, Pictilisib (GDC-0941), a potent PI3K inhibitor with a thieno[2,3-d]pyrimidine core, has been investigated in clinical trials for various cancers. sci-hub.se
Table 2: List of Chemical Compounds
Kinase Inhibition Studies
Receptor Binding Assays for this compound Derivatives
Receptor binding assays are a cornerstone in drug discovery, providing essential information about a compound's affinity and selectivity for its biological targets. For derivatives of this compound, these assays have been pivotal in mapping their interactions with various receptors.
Estrogen Receptor Alpha (ERα) Binding and Activation Mechanisms
A notable area of study has been the interaction of thieno[2,3-d]pyrimidine derivatives, a related isomer, with Estrogen Receptor Alpha (ERα), a crucial target in hormone-responsive cancers. biorxiv.org A phenolic thieno[2,3-d]pyrimidine was identified to have affinity for ERα through a targeted screening assay. biorxiv.org Subsequent structure-guided optimization led to the development of potent nonsteroidal estrogens based on this chemical framework. biorxiv.org X-ray crystallography studies have provided a detailed look at the binding of these derivatives within the ERα ligand-binding pocket, revealing the specific molecular interactions that contribute to their potency and efficacy as estrogen agonists. biorxiv.orgresearchgate.net These insights are instrumental in designing new ERα ligands that could function as therapeutic hormones or antihormones. biorxiv.org
Identification of Other Receptor Interactions
The versatility of the thienopyrimidine scaffold allows its derivatives to interact with a range of other receptors, opening up diverse therapeutic possibilities. Studies have identified thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of Janus Kinase 1 (JAK1), a key player in the oncogenic JAK-STAT signaling pathway. nih.gov A scaffold morphing strategy was employed to design and synthesize these derivatives, with some exhibiting high selectivity for JAK1 out of a large panel of kinases. nih.gov
Other research has focused on the development of thieno[3,2-d]pyrimidine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is important for the survival and proliferation of hematopoietic stem cells. nih.gov Furthermore, derivatives of the related thieno[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov One such derivative, compound 17f , demonstrated potent VEGFR-2 inhibitory activity, comparable to the established drug sorafenib. nih.gov Additionally, thieno[3,2-d]pyrimidine derivatives have been synthesized and assessed as inhibitors of colony-stimulating factor-1 receptor (FMS), which is involved in the regulation of tumor-associated macrophages. nih.gov
The following table summarizes the inhibitory activity of selected thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various receptors.
| Compound/Derivative | Target Receptor | Activity (IC₅₀) | Reference |
| 24 | JAK1 | Potent inhibitor | nih.gov |
| 46 | JAK1 | 0.022 µM | nih.gov |
| 17f | VEGFR-2 | 0.23 µM | nih.gov |
| 21 | FMS | 2 nM | nih.gov |
Elucidation of Putative Biological Targets for Thieno[3,2-D]pyrimidines (e.g., Helicobacter pylori respiratory Complex I)
A significant breakthrough in the application of thieno[3,2-d]pyrimidines has been the identification of the respiratory Complex I of Helicobacter pylori as a biological target. nih.govnih.gov This bacterium is a major cause of gastritis, peptic ulcers, and gastric cancer. nih.gov High-throughput screening identified thienopyrimidine compounds that selectively inhibited the growth of H. pylori. nih.govnih.gov Further investigation revealed that these compounds act by inhibiting the NuoD subunit of the bacterium's respiratory Complex I, an enzyme essential for its ATP synthesis. nih.govnih.gov This discovery validates the NuoB-NuoD interface as a viable target for developing novel, narrow-spectrum antibacterial agents against H. pylori. nih.govnih.gov
Analysis of Cellular Pathway Modulation by this compound Derivatives (e.g., MAPK pathway, DNA damage response)
The biological effects of this compound derivatives are often the result of their ability to modulate critical cellular signaling pathways. For instance, some thienopyrimidine derivatives have been shown to induce apoptosis in cancer cells by targeting various protein kinases, which in turn suppresses the transmembrane receptors of growth factors. researchgate.net This can lead to the arrest of the cell cycle at the G2/M phase and an increase in pre-G1 cells, indicative of apoptosis. researchgate.net
Research has also pointed to the induction of autophagy, a cellular self-degradation process, as a mechanism of action for some thieno[2,3-d]pyrimidine derivatives. nih.gov In the context of the DNA damage response, autophagy can be a crucial process. nih.gov Furthermore, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar fused ring structure, demonstrated that these compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and significantly increasing the total apoptotic cell population. rsc.org
Investigation of Acquired Resistance Mechanisms Related to Thienopyrimidine Scaffolds
The emergence of drug resistance is a significant hurdle in the long-term efficacy of antimicrobial and anticancer agents. In the case of thienopyrimidine inhibitors of H. pylori's respiratory Complex I, resistance has been observed to develop through mutations. nih.gov Whole-genome sequencing of resistant H. pylori mutants revealed mutations in the nuoD gene, which codes for the NuoD subunit of Complex I. nih.gov These mutations are believed to alter the binding site of the thienopyrimidine compounds, thereby reducing their inhibitory effect. nih.gov This understanding of resistance mechanisms is vital for the development of next-generation inhibitors that can overcome this challenge. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Analyses of 2-Methoxythieno[3,2-d]pyrimidine-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding thermodynamics and for the rational design of drugs. Studies on thieno[3,2-d]pyrimidine (B1254671) derivatives have utilized molecular docking to explore their interactions with key cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).
Docking studies have successfully characterized the binding modes of thieno[3,2-d]pyrimidine derivatives within the ATP-binding pockets of their target kinases. For instance, olmutinib, a third-generation EGFR inhibitor featuring the thieno[3,2-d]pyrimidine core, has been computationally modeled to understand its binding mechanism, particularly against mutant forms of EGFR. nih.gov
A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and covalent bonds, are essential for binding affinity and selectivity.
For thieno[3,2-d]pyrimidine-based EGFR inhibitors, molecular docking has identified a consistent set of key interactions. A crucial hydrogen bond is almost universally observed between the N1-atom of the pyrimidine (B1678525) ring and the backbone NH of Met793 in the hinge region of EGFR. nih.govtandfonline.com This interaction is considered a canonical feature for the binding of pyrimidine-based inhibitors. Furthermore, derivatives designed for irreversible inhibition form a covalent bond with the thiol group of Cys797 . nih.gov A variety of hydrophobic interactions with surrounding residues further stabilize the ligand in the binding pocket. These findings have been crucial for explaining the observed structure-activity relationships (SAR) and for the rational design of new, highly potent derivatives. nih.govnih.gov
| Target Protein | Key Residue | Interaction Type | Significance |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | Anchors the ligand to the hinge region. nih.govtandfonline.com |
| EGFR | Cys797 | Covalent Bond | Enables irreversible inhibition by specific derivatives. nih.gov |
| EGFR | Leu718 | Hydrophobic | Stabilizes the ligand in the active site. nih.gov |
| EGFR | Val726 | Hydrophobic | Contributes to binding affinity. nih.gov |
| EGFR | Ala743 | Hydrophobic | Forms part of the hydrophobic pocket. nih.gov |
| EGFR | Leu792 | Hydrophobic | Stabilizes the ligand through hydrophobic contact. nih.gov |
| EGFR | Gly796 | Hydrophobic | Contributes to the overall binding affinity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of novel compounds and for understanding which molecular properties are most important for activity.
Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. These models are computationally efficient and provide valuable insights into the structural requirements for biological activity.
A statistically significant 2D-QSAR model was developed for a series of thieno[3,2-d]pyrimidine derivatives as inhibitors of cholesterol biosynthesis. researchgate.net The model demonstrated good predictive power, as indicated by its validation metrics. The development of such models allows for the rapid virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. researchgate.net
| Target | Model Type | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Source |
|---|---|---|---|---|---|
| Cholesterol Biosynthesis Inhibition | 2D-QSAR | 0.9762 | 0.9379 | 0.9162 | researchgate.netdntb.gov.ua |
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.
Several 3D-QSAR studies have been successfully applied to series of thieno[3,2-d]pyrimidine derivatives. These studies have generated robust and predictive CoMFA and CoMSIA models for various targets, including phosphodiesterase IV (PDE IV) and as general antitumor agents. The resulting contour maps provide a detailed roadmap for drug design, indicating precisely where to add or remove specific functional groups on the thieno[3,2-d]pyrimidine scaffold to enhance biological activity. For example, a CoMSIA model for antitumor activity indicated that modifying substituents on the pyrimidine ring could significantly impact potency.
| Target/Activity | Method | q² (Cross-validated r²) | r² (Correlation Coefficient) | Source |
|---|---|---|---|---|
| Antitumor (H460 cell line) | CoMFA | 0.436 | 0.937 | researchgate.net |
| CoMSIA | 0.706 | 0.947 | researchgate.net | |
| Cholesterol Biosynthesis Inhibition | CoMFA | 0.8837 (internal) | Not Reported | researchgate.netdntb.gov.ua |
| CoMSIA | Not Reported | Not Reported | researchgate.netdntb.gov.ua |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific biological target. Pharmacophore models are widely used in virtual screening to rapidly search large compound databases for molecules that match the pharmacophore and are therefore likely to be active.
A pharmacophore model was successfully developed for thieno[3,2-d]pyrimidine derivatives acting as cholesterol inhibitors. researchgate.net The best-ranked model identified a set of crucial chemical features, including one hydrogen bond donor, two hydrogen bond acceptors, and one aromatic region. researchgate.net
Once validated, such a pharmacophore model serves as a 3D query for virtual screening campaigns. Large chemical databases, containing millions of compounds, can be filtered in a computationally efficient manner. Molecules that fit the spatial and chemical constraints of the pharmacophore are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection and predict binding modes before being acquired or synthesized for biological evaluation. This hierarchical approach significantly streamlines the early stages of drug discovery by focusing resources on the most promising candidates.
Generation of Ligand-Based Pharmacophore Models
While specific studies focusing solely on the generation of ligand-based pharmacophore models for this compound were not prominently found, the principles of this approach are widely applied in the optimization of thieno[3,2-d]pyrimidine derivatives. This method involves the identification of common chemical features among a series of active compounds to build a model that predicts the activity of new compounds. For instance, in the development of dual PI3Kδ/BET inhibitors, a merged pharmacophore strategy was utilized, combining the key features of inhibitors for both targets to design novel thieno[3,2-d]pyrimidine derivatives. acs.org This approach is fundamental in campaigns for lead identification and optimization.
Construction of Structure-Based Pharmacophore Models
Structure-based pharmacophore models have been extensively used in the development of thieno[3,2-d]pyrimidine derivatives. These models are derived from the three-dimensional structure of the target protein, often in complex with a ligand. Molecular docking studies, a cornerstone of this approach, have been pivotal in understanding the binding modes of various thieno[3,2-d]pyrimidine inhibitors. For example, docking studies of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its potential inhibitory mechanism. tandfonline.comnih.gov Similarly, docking experiments were crucial in supporting the in vitro results for thieno[3,2-d]pyrimidine derivatives as inhibitors of EGFR and aromatase. nih.gov These studies help in identifying key interactions between the ligand and the protein's active site, guiding the design of more potent and selective inhibitors.
Utilization in Lead Identification and Optimization Campaigns
The thieno[3,2-d]pyrimidine scaffold has been a fertile ground for lead identification and optimization, leading to the discovery of potent inhibitors for a multitude of protein kinases and other enzymes. These campaigns often employ a combination of synthetic chemistry and computational modeling to refine the structure of lead compounds.
Encoded Library Technology (ELT) was used to identify thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. acs.org Structure-activity relationship (SAR) studies have been a common strategy in optimizing these derivatives for various targets, including CDK7, FMS, PI3K/mTOR, and FAK/FLT3. nih.govnih.govnih.govbktimes.netelsevierpure.com For instance, a series of derivatives were designed and synthesized as potent and selective Janus Kinase 1 (JAK1) inhibitors, with SAR studies leading to compounds with improved selectivity over other JAK isoforms. nih.gov Similarly, optimization of a thieno[3,2-d]pyrimidine series resulted in a potent and selective ATR kinase inhibitor with good pharmacokinetic properties and in vivo efficacy. nih.gov
The following table summarizes the inhibitory activities of some optimized thieno[3,2-d]pyrimidine derivatives against their respective targets.
| Compound Class | Target | Key Findings | Reference |
| Thieno[3,2-d]pyrimidine derivatives | JAK1 | Identified highly selective inhibitors. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | CDK7 | Generated a lead compound with potent inhibitory activity. | nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Discovered potent pan-sirtuin inhibitors via ELT. | acs.org |
| Thieno[3,2-d]pyrimidine derivatives | PI3K/mTOR | Developed dual inhibitors with potent in vitro activity. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | FMS | Identified a representative compound with strong activity. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | ATR Kinase | Developed a selective inhibitor with in vivo antitumor efficacy. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | FAK/FLT3 | Identified a dual inhibitor with excellent potency. | bktimes.netelsevierpure.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational stability of ligands and the dynamics of their binding to target proteins. While detailed MD simulation studies specifically for this compound are not widely published, the conformational properties of the parent thieno[3,2-d]pyrimidine scaffold have been investigated. Studies on conformationally restricted thieno[3,2-d]pyrimidinones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors have highlighted the importance of the compound's conformation for its biological activity. nih.govmdpi.com Such studies are crucial for understanding how these molecules adapt their shape to fit into the binding pocket of a protein and for predicting the stability of the resulting complex. The use of MD simulations is implied in studies that aim to understand the structural basis for high enzymatic activity, such as in the development of PI3Kα inhibitors. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of thieno[3,2-d]pyrimidine derivatives. A notable example is the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where DFT calculations were used to optimize the molecular geometry and analyze its electronic properties. tandfonline.comnih.gov
Frontier molecular orbital (HOMO-LUMO) analysis is a key component of DFT studies that provides insights into the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com For N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the calculated HOMO and LUMO energies helped in characterizing the compound's electronic nature. tandfonline.comnih.gov The energy gap between the HOMO and LUMO is also an important indicator of molecular stability.
The following table presents the calculated quantum chemical parameters for a representative thieno[3,2-d]pyrimidine derivative from DFT studies.
| Parameter | Value | Significance | Reference |
| HOMO Energy | Calculated | Indicates electron-donating ability | tandfonline.comnih.gov |
| LUMO Energy | Calculated | Indicates electron-accepting ability | tandfonline.comnih.gov |
| HOMO-LUMO Gap | Calculated | Relates to chemical reactivity and stability | tandfonline.comnih.gov |
The molecular electrostatic potential (MEP) surface map is another valuable tool derived from DFT calculations. It illustrates the charge distribution within a molecule and helps in predicting sites for electrophilic and nucleophilic attack. The MEP surface of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was investigated using theoretical calculations at the B3LYP/6-311+G(d,p) level. tandfonline.comnih.gov This analysis provides a visual representation of the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions, including hydrogen bonding and other non-covalent interactions that are vital for ligand-receptor binding.
Computational Prediction of Molecular Properties Relevant to Compound Design and Biological Activity
Computational and theoretical chemistry studies are instrumental in modern drug discovery, providing deep insights into the molecular properties of compounds and guiding the design of new, more potent derivatives. For the thieno[3,2-d]pyrimidine scaffold, a variety of computational techniques have been employed to predict properties that are crucial for biological activity. These studies help to elucidate structure-activity relationships (SAR) and to rationalize the binding of these compounds to their biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational methods used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For thieno[3,2-d]pyrimidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models.
One study focused on a series of 29 thieno[3,2-d]pyrimidines as inhibitors of phosphodiesterase IV (PDE IV), an enzyme implicated in asthma and chronic obstructive pulmonary disease (COPD). nih.gov Both CoMFA and CoMSIA methods yielded statistically significant models with good predictive power, suggesting that the 3D arrangement of steric and electrostatic fields is critical for the inhibitory activity of these compounds. nih.gov The models provide valuable information for predicting the affinity of new analogues and for designing more potent PDE IV inhibitors. nih.gov
Similarly, 3D-QSAR studies were conducted on a series of thieno[3,2-d]pyrimidine-6-carboxamide derivatives as inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases. researchgate.net The developed pharmacophore model identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as essential for binding affinity to the SIRT2 enzyme. researchgate.net The resulting 3D-QSAR model showed excellent statistical correlation and predictive ability, offering detailed structural insights that can guide the development of novel and selective SIRT2 inhibitors. researchgate.net
The statistical robustness of these models is demonstrated by key parameters, as summarized in the table below.
| Study Target | Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | Reference |
|---|---|---|---|---|
| PDE IV Inhibitors | CoMFA & CoMSIA | Statistically Valid | Good Predictive Power | nih.gov |
| SIRT-2 Inhibitors | AADDH.7073 3D-QSAR | 0.9604 | 0.9515 | researchgate.net |
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for understanding the specific interactions that stabilize the ligand-protein complex. Several studies have utilized molecular docking to investigate the binding modes of thieno[3,2-d]pyrimidine derivatives in the active sites of various enzymes.
In the context of sirtuin inhibition, crystallographic studies and molecular docking revealed that thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bind in the active site cleft between the large Rossmann fold and the small zinc-binding domain. acs.org Key interactions include the thieno[3,2-d]pyrimidine core π-stacking with a phenylalanine residue (Phe157). acs.org Furthermore, the pyrimidine nitrogen atoms were found to be important for activity, with one nitrogen oriented to form a hydrogen bond with the backbone of Phe157 and the other being solvent-exposed, allowing for hydrogen bonding with water. acs.org
Docking studies on thieno[3,2-d]pyrimidine derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) also highlighted crucial interactions. The most potent and selective compounds were shown to interact with key amino acid residues within the enzyme's active site, providing a structural basis for their inhibitory activity. nih.gov
For Focal Adhesion Kinase (FAK) inhibitors, docking analysis showed that the thieno[3,2-d]pyrimidine scaffold plays a significant role in binding affinity by enhancing hydrophobic interactions within the target's active site. bktimes.net The binding mode analysis indicated that these inhibitors, similar to other known FAK inhibitors, stabilize an unusual helical conformation of the DFG motif in the kinase domain. bktimes.net
Similarly, docking experiments for thieno[3,2-d]pyrimidine-based derivatives designed as anti-breast cancer agents were performed on the Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO) enzymes. The results of these in silico studies supported the in vitro findings and helped to rationalize the observed inhibitory activities. nih.gov
The key interactions predicted by these molecular docking studies are summarized below.
| Protein Target | Key Interacting Residues/Interactions | Predicted Importance | Reference |
|---|---|---|---|
| Sirtuin 3 (SIRT3) | Phe157 | π-stacking with the thienopyrimidine core; Hydrogen bonding with the pyrimidine nitrogen. | acs.org |
| h-NTPDases (1, 2, 3, 8) | Important amino acid residues in the active site | Stabilization of the ligand-protein complex. | nih.gov |
| Focal Adhesion Kinase (FAK) | Hydrophobic pocket; DFG motif | Enhancement of binding affinity through hydrophobic interactions; Stabilization of an unusual helical conformation. | bktimes.net |
| EGFR and Aromatase (ARO) | Active site residues | Rationalization of inhibitory activity against breast cancer targets. | nih.gov |
These computational findings underscore the importance of the thieno[3,2-d]pyrimidine core as a scaffold for designing inhibitors for a range of biological targets. The prediction of molecular properties such as steric bulk, electrostatic potential, and the capacity for specific hydrogen bonding and hydrophobic interactions is essential for the rational design of new, potent, and selective therapeutic agents based on this heterocyclic system.
Future Research Directions and Emerging Applications
Design and Synthesis of Advanced 2-Methoxythieno[3,2-D]pyrimidine Derivatives with Enhanced Potency and Selectivity
The synthesis of advanced this compound derivatives is a key area of ongoing research, aimed at improving therapeutic efficacy and minimizing off-target effects. The versatility of the thienopyrimidine core allows for extensive chemical modification.
One common synthetic strategy involves the construction of the thieno[3,2-d]pyrimidin-4-one core, followed by conversion to the corresponding 4-chloro-thieno[3,2-d]pyrimidine intermediate using reagents like phosphorus oxychloride. nih.govmdpi.com This intermediate is a versatile precursor for introducing the methoxy (B1213986) group at the 4-position via nucleophilic aromatic substitution with sodium methylate. nih.govmdpi.com Further modifications can be made at other positions of the heterocyclic system to fine-tune the biological activity. For instance, researchers have synthesized a series of derivatives by introducing various substituents at different positions of the thieno[3,2-d]pyrimidine (B1254671) scaffold to enhance potency and selectivity against specific targets. researchgate.netnih.gov
Future design strategies will likely focus on structure-based drug design and computational modeling to predict the binding affinity of novel derivatives to their targets. This approach allows for the rational design of compounds with optimized interactions, leading to enhanced potency and selectivity. The goal is to create next-generation this compound analogs that are highly effective and have a superior safety profile.
Exploration of Novel Biological Targets and Therapeutic Areas for the this compound Scaffold
The thienopyrimidine scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. journalwjarr.comnih.govmdpi.comnih.gov While much research has focused on established targets like protein kinases, future exploration is expanding into novel biological targets and new therapeutic areas. researchgate.net
Emerging Therapeutic Applications:
Osteoporosis: Certain thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme associated with the development of osteoporosis. nih.govmdpi.com
Neurodegenerative Diseases: Given the role of certain kinases in neurological disorders, the development of thienopyrimidine-based inhibitors for targets within the central nervous system is a promising avenue.
Antiparasitic Agents: Thieno[2,3-d]pyrimidine (B153573) derivatives have shown activity against parasites like Plasmodium falciparum by targeting the coenzyme A synthetic pathway, suggesting that thieno[3,2-d]pyrimidine analogs could also be explored for this indication. nih.gov
Tubulin Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization, a validated target for cancer therapy. nih.gov
The structural versatility of the this compound scaffold makes it an ideal candidate for screening against a wide range of biological targets, potentially leading to the discovery of first-in-class medicines for various diseases.
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Thienopyrimidine-Based Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to thienopyrimidine-based compounds is a significant future direction. nih.govmdpi.commdpi.com These computational tools can accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. mdpi.com
Key Applications of AI/ML:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME/T) of novel this compound derivatives. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
Quantitative Structure-Activity Relationship (QSAR): AI can develop sophisticated QSAR models that correlate the structural features of thienopyrimidine compounds with their biological activity, providing valuable insights for lead optimization. nih.gov
De Novo Drug Design: Deep learning models can generate entirely new molecular structures based on desired properties, potentially leading to the discovery of novel this compound analogs with unique mechanisms of action.
Target Identification: AI can analyze biological data to identify and validate new molecular targets for which thienopyrimidine-based inhibitors could be developed.
The integration of AI and ML into the research and development pipeline is expected to significantly reduce the time and cost associated with bringing new thienopyrimidine-based drugs to the market.
Development of Targeted Delivery Systems for this compound Analogs
A significant challenge in the clinical translation of many promising therapeutic compounds, including thienopyrimidine derivatives, is their suboptimal pharmacokinetic properties, such as poor aqueous solubility, low bioavailability, and potential off-target toxicity. journalwjarr.com The development of targeted drug delivery systems offers a promising solution to these challenges.
Nanotechnology-based approaches are at the forefront of this research. journalwjarr.com Encapsulating this compound analogs into nanocarriers can enhance their solubility, protect them from premature degradation, and control their release profile. journalwjarr.com
Examples of Nanocarrier Systems:
| Nanocarrier Type | Potential Advantages for Thienopyrimidine Delivery |
| Polymeric Nanoparticles | Improved solubility, controlled release, potential for surface modification for targeting. journalwjarr.com |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs, can be engineered for targeted delivery. journalwjarr.com |
| Solid Lipid Nanoparticles | High stability, controlled release, good biocompatibility. journalwjarr.com |
| Dendrimers | Well-defined structure, multivalency for attaching targeting ligands and drug molecules. journalwjarr.com |
| Metallic Nanostructures | Unique optical and electronic properties that can be utilized for theranostic applications. journalwjarr.com |
By incorporating targeting ligands onto the surface of these nanocarriers, it is possible to achieve site-specific delivery of the drug, thereby increasing its concentration at the site of action and reducing systemic toxicity. journalwjarr.com This is particularly relevant for cancer therapy, where targeted delivery to tumor tissues is highly desirable. journalwjarr.com
Role of this compound in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The this compound scaffold is well-suited for use in combinatorial library synthesis due to its versatile chemical handles that allow for the introduction of a wide variety of substituents.
Researchers have successfully employed parallel solution-phase synthesis to create large libraries of thienopyrimidine derivatives. researchgate.net This approach involves systematically reacting a common thienopyrimidine core with a diverse set of building blocks to generate thousands of unique compounds. researchgate.net These libraries can then be subjected to high-throughput screening to identify hits against various biological targets.
The ability to generate large and diverse chemical libraries based on the this compound scaffold significantly enhances the probability of discovering novel drug candidates. This makes it a valuable component in modern drug discovery platforms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxythieno[3,2-d]pyrimidine, and how can reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thiophene precursors with pyrimidine-building reagents. For example, oxidative cyclization using Oxone® in dioxane or methanol under reflux can yield thieno[3,2-d]pyrimidine scaffolds . Regioselectivity is controlled by substituent positioning on the thiophene ring and solvent polarity. Ortho-directing groups (e.g., methoxy) favor specific ring-closure pathways .
Q. Which spectroscopic techniques are most effective for characterizing 2-Methoxythieno[3,2-d]pyrimidine derivatives?
- Methodological Answer : <sup>1</sup>H NMR in DMSO-d6 is critical for distinguishing thieno[3,2-d]pyrimidine isomers. For instance, the absence of long-range coupling between thiophene and pyrimidine protons differentiates thieno[3,2-d]pyrimidine (δ 8.2–8.5 ppm) from other isomers . Mass spectrometry (HRMS) and X-ray crystallography further confirm molecular structure and substituent orientation .
Q. How can researchers ensure purity of 2-Methoxythieno[3,2-d]pyrimidine intermediates during synthesis?
- Methodological Answer : Use column chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates. For final products, recrystallization in ethanol or methanol removes polar impurities. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How do structural modifications at the C-6 position of thieno[3,2-d]pyrimidine impact kinase inhibitory activity (e.g., mTOR vs. CHK1)?
- Methodological Answer : Fluorine or difluoromethyl groups at C-6 enhance mTOR inhibition by forming hydrogen bonds with the kinase’s hinge region (IC50 < 10 nM) . Conversely, bulkier substituents (e.g., aryl groups) at C-2/C-4 improve CHK1 selectivity by occupying hydrophobic pockets, as shown in enzymatic assays . SAR studies should prioritize substituent polarity and steric effects .
Q. What strategies resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound stability . Validate results using orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition) and ensure compound integrity via stability studies (pH 7.4 buffer, 37°C) . Cross-reference NMR and LC-MS data to rule out degradation .
Q. How can molecular docking guide the design of 2-Methoxythieno[3,2-d]pyrimidine-based TLR7 agonists?
- Methodological Answer : Docking into the TLR7 guanine-binding pocket (PDB: 7C8Q) identifies key interactions: (1) methoxy groups with Asn365, (2) pyrimidine N-1 with Asp555. Optimize substituents at C-4/C-6 to enhance hydrogen bonding and π-π stacking (e.g., compound 11: binding energy −4.45 kcal/mol) .
Q. What synthetic challenges arise in achieving regioselective functionalization of thieno[3,2-d]pyrimidine, and how are they addressed?
- Methodological Answer : Electrophilic aromatic substitution at C-5/C-7 is hindered by electron-deficient pyrimidine rings. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids for C-4 functionalization. SNAr reactions with amines at C-2/C-4 are regioselective under microwave irradiation .
Q. How can solubility be balanced with target affinity in 2-Methoxythieno[3,2-d]pyrimidine derivatives for in vivo studies?
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